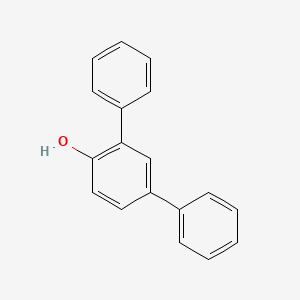

2,4-Diphenylphenol

Description

Properties

IUPAC Name |

2,4-diphenylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O/c19-18-12-11-16(14-7-3-1-4-8-14)13-17(18)15-9-5-2-6-10-15/h1-13,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKRGRCLYQUZXFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-Diphenylphenol via Suzuki Coupling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4-diphenylphenol, a valuable biaryl compound, utilizing the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This document details the necessary starting materials, optimized reaction conditions, a thorough experimental protocol, and methods for purification and characterization, designed to be a practical resource for researchers in organic synthesis and drug development.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This method is particularly well-suited for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials. This compound, a sterically hindered biaryl, presents a synthetic challenge that can be effectively addressed by the Suzuki coupling methodology. This guide will focus on the coupling of a brominated phenol (B47542) derivative with phenylboronic acid.

Reaction Pathway

The synthesis of this compound via Suzuki coupling can be approached from two primary retrosynthetic pathways, starting from either 2-bromo-4-phenylphenol (B181889) or 4-bromo-2-phenylphenol and coupling with phenylboronic acid. Both routes are viable, and the choice of starting material may be dictated by commercial availability or ease of synthesis.

This guide will focus on the reaction of a brominated phenol with phenylboronic acid. The general catalytic cycle for the Suzuki-Miyaura coupling is a well-established mechanism involving oxidative addition, transmetalation, and reductive elimination.

Experimental Data

Successful synthesis of this compound relies on the careful optimization of several key reaction parameters. The following tables summarize typical conditions and reported yields for analogous Suzuki coupling reactions involving substituted bromophenols.

Table 1: Key Reaction Parameters for Suzuki Coupling of Bromophenols

| Parameter | Recommended Conditions | Rationale |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst. Palladium(II) sources can be used in situ with phosphine (B1218219) ligands.[1] |

| Ligand | Triphenylphosphine (PPh₃), dppf | Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | A base is required to activate the boronic acid for transmetalation. Carbonates and phosphates are commonly employed.[2] |

| Solvent System | Toluene/Ethanol/Water, Dioxane/Water, DMF/Water | A mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base.[2][3] |

| Reaction Temperature | 80-110 °C | Elevated temperatures are typically necessary to drive the reaction to completion.[4] |

| Reaction Time | 12-24 hours | Reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time. |

Table 2: Representative Yields for Suzuki Coupling of Substituted Bromophenols

| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Yield (%) | Reference |

| 4-Bromophenol | Phenylboronic acid | Pd on porous glass | Various | Water (Microwave) | >90 | [5] |

| 4-Bromoacetophenone | Phenylboronic acid | Pd(II)-complex | Cs₂CO₃ | DMF/H₂O | Good | [2] |

| 2,6-Dichlorophenol | Phenylboronic acid | Pd(OAc)₂/Dicyclohexylphenylphosphine | K₃PO₄ | 1,2-Dichloroethane/H₂O | 99.3 | [6] |

| 2-Bromo-4-chlorophenyl deriv. | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 64-81 | [7] |

Detailed Experimental Protocol

This protocol is a generalized procedure for the synthesis of this compound via Suzuki coupling, based on established methods for similar substrates.[2][4][7] Optimization may be required for specific starting materials and scales.

Materials:

-

Brominated phenol precursor (e.g., 2-bromo-4-phenylphenol or 4-bromo-2-phenylphenol) (1.0 equiv)

-

Phenylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0-3.0 equiv)

-

Solvent (e.g., 1,4-Dioxane (B91453) and Water, 4:1 v/v)

-

Anhydrous sodium sulfate

-

Ethyl acetate (B1210297)

-

Hexanes

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the brominated phenol (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Reaction Setup: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv) to the flask. The flask is then sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

-

Solvent Addition: Degassed 1,4-dioxane and water (4:1 mixture) are added via syringe.

-

Reaction Execution: The reaction mixture is heated to 90-100 °C with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Typical reaction times are 12-24 hours.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with water and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Table 3: Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR | Aromatic protons in the range of 7.0-7.8 ppm, and a singlet for the hydroxyl proton (which may be broad and its chemical shift can vary). |

| ¹³C NMR | Signals corresponding to the aromatic carbons, with the carbon bearing the hydroxyl group appearing at a characteristic downfield shift.[8] |

| Mass Spec. (MS) | A molecular ion peak corresponding to the molecular weight of this compound (C₁₈H₁₄O, MW: 246.3 g/mol ).[8] |

| Infrared (IR) | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the phenolic group, and absorptions in the aromatic C-H and C=C stretching regions.[8] |

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and versatile method for the synthesis of this compound. Careful selection of the catalyst, base, and solvent system is crucial for achieving high yields. The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers engaged in the synthesis of complex biaryl compounds for applications in drug discovery and materials science. Further optimization of the reaction conditions may be necessary depending on the specific substrates and desired scale of the synthesis.

References

- 1. pure.hw.ac.uk [pure.hw.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Studies on Pd/NiFe2O4 catalyzed ligand-free Suzuki reaction in aqueous phase: synthesis of biaryls, terphenyls and polyaryls - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2,6-Diphenylphenol synthesis - chemicalbook [chemicalbook.com]

- 7. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C18H14O | CID 618883 - PubChem [pubchem.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2,4-Diphenylphenol

This technical guide provides a comprehensive overview of the core chemical properties and reactivity of this compound. The information is intended to support research and development activities by providing key data points, reaction methodologies, and visual representations of its chemical behavior.

Chemical and Physical Properties

This compound is a solid organic compound characterized by a phenol (B47542) ring substituted with two phenyl groups at positions 2 and 4. Its properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | [1,1':3',1''-Terphenyl]-4'-ol, 3-phenyl-[1,1'-biphenyl]-4-ol | [1] |

| CAS Number | 6093-03-4 | [1][2] |

| Molecular Formula | C₁₈H₁₄O | [1][2] |

| Molecular Weight | 246.30 g/mol | [1][2] |

| Appearance | White Solid | [3] |

| Odor | Slight | [3] |

| Melting Point | 164 - 166 °C | [4] |

| Boiling Point | 321 °C | [4] |

| logP (Octanol/Water) | ~3.6 - 4.7 | [1][4] |

Spectral Data

Detailed spectral information is crucial for the identification and characterization of this compound. Available data includes:

-

Mass Spectrometry (GC-MS): The mass spectrum shows a top peak at m/z 246, corresponding to the molecular ion.[1]

-

¹³C NMR Spectroscopy: Carbon NMR data is available for the characterization of the carbon skeleton.[1]

-

Infrared (IR) Spectroscopy: IR spectra are available, which would confirm the presence of the hydroxyl (-OH) group and aromatic C-H and C=C bonds.[1]

Chemical Reactivity

The reactivity of this compound is governed by three main features: the acidic hydroxyl group, the electron-rich phenol ring, and the attached phenyl substituents.

Reactions of the Hydroxyl Group

The phenolic hydroxyl group is weakly acidic and can be deprotonated by a suitable base to form a phenoxide ion. This nucleophilic phenoxide can undergo:

-

Etherification: Reaction with alkyl halides or other electrophiles to form ethers (Williamson ether synthesis).

-

Esterification: Reaction with acyl chlorides or acid anhydrides to form phenyl esters.

Electrophilic Aromatic Substitution

The hydroxyl group is a strong activating, ortho-, para-directing group. The existing phenyl substituents also influence the positions of further substitution.

-

Activating Nature: The -OH group increases the electron density of the aromatic ring, making it highly susceptible to electrophilic attack.

-

Directing Effects: The available positions for substitution on the phenol ring are C3, C5, and C6. The steric hindrance from the adjacent phenyl group at C2 and C4 will significantly influence the regioselectivity of incoming electrophiles. Position 5 is the most likely site for further substitution due to the combined directing effects and reduced steric hindrance. Common electrophilic substitution reactions include:

-

Halogenation: (e.g., with Br₂/FeBr₃)

-

Nitration: (e.g., with HNO₃/H₂SO₄)

-

Sulfonation: (e.g., with fuming H₂SO₄)

-

Friedel-Crafts Alkylation/Acylation: (e.g., with R-Cl/AlCl₃ or RCOCl/AlCl₃)

-

The general reactivity and sites for electrophilic substitution are illustrated in the diagram below.

Caption: Reactivity map of this compound.

Experimental Protocols & Synthesis

Example Protocol: Suzuki-Miyaura Cross-Coupling for Synthesis of Diphenylphenols

This protocol is adapted from the synthesis of 2,6-diphenylphenol (B49740) and serves as a representative workflow for constructing the this compound scaffold.[5] The synthesis would likely proceed in a stepwise fashion, starting from a di-halogenated phenol.

Reaction Scheme: 2,4-Dichlorophenol + 2 Phenylboronic Acid → this compound

Materials:

-

2,4-Dichlorophenol (1 equivalent)

-

Phenylboronic acid (2.2 equivalents)

-

Palladium(II) Acetate (Pd(OAc)₂, ~2-5 mol%)

-

A suitable phosphine (B1218219) ligand (e.g., dicyclohexylphenylphosphine, ~4-10 mol%)

-

Base (e.g., K₃PO₄, 3-4 equivalents)

-

Solvent (e.g., 1,2-dichloroethane (B1671644) and water)

-

Nitrogen or Argon gas (for inert atmosphere)

Procedure:

-

Setup: To a three-necked flask equipped with a condenser and a magnetic stirrer, add 2,4-dichlorophenol, phenylboronic acid, palladium acetate, and the phosphine ligand.

-

Inerting: Seal the flask and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Solvent Addition: Add the organic solvent (e.g., 1,2-dichloroethane) to the flask.

-

Base Addition: Prepare an aqueous solution of the base (e.g., K₃PO₄) and add it dropwise to the reaction mixture while stirring.

-

Reaction: Heat the mixture to a temperature of 70-80 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction may take 2-12 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Separate the organic layer from the aqueous layer.

-

Extraction: Wash the organic phase with water and then with brine to remove any remaining inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound using column chromatography or recrystallization to yield the final product.

The workflow for this synthesis is visualized below.

References

The Core Mechanism of 2,4-Diphenylphenol in Fungal Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Diphenylphenol and its structural analogs, such as 2,4-di-tert-butylphenol (B135424) (2,4-DTBP), have demonstrated significant antifungal properties. This technical guide synthesizes the current understanding of their mechanism of action against a range of fungal species. The primary inhibitory action is not attributed to a single target but rather a multi-pronged assault on the fungal cell, encompassing the disruption of cellular structures, induction of mitochondrial dysfunction, generation of oxidative stress, and significant alteration of gene expression. This multifaceted approach makes this compound a compound of interest for the development of novel antifungal agents. This document provides a detailed overview of the key mechanisms, supported by available quantitative data, experimental methodologies, and visual representations of the implicated pathways.

Introduction

The rise of invasive fungal infections, coupled with the increasing prevalence of drug-resistant strains, necessitates the exploration of new antifungal compounds with novel mechanisms of action. Phenolic compounds, in particular, have long been recognized for their antimicrobial properties. This compound belongs to this class and exhibits broad-spectrum antifungal activity. Understanding its core mechanism of action is crucial for its potential development as a therapeutic agent. This guide will delve into the molecular and cellular interactions of this compound with fungal cells.

Multifaceted Mechanism of Fungal Inhibition

The antifungal activity of this compound and its analogs is a result of a cascade of events that ultimately lead to fungal cell death. The primary mechanisms are detailed below.

Disruption of Fungal Cell Wall and Membrane Integrity

One of the initial and most critical effects of this compound is the physical damage to the fungal cell's outer layers. The lipophilic nature of the molecule is thought to facilitate its intercalation into the lipid bilayer of the cell membrane, disrupting its structure and function.

-

Evidence of Damage: Studies utilizing scanning electron microscopy have visualized morphological changes in fungal hyphae and spores upon treatment, indicating cell wall and membrane degradation.[1][2]

-

Increased Permeability: This structural damage leads to increased membrane permeability, resulting in the leakage of vital intracellular components such as ions and small molecules, and ultimately leading to cell lysis.[3]

Mitochondrial Dysfunction and ATP Depletion

Mitochondria are a primary target of this compound, leading to a catastrophic failure of the cell's energy production machinery.

-

Inhibition of ATP Synthase: In silico docking studies have predicted that 2,4-DTBP can bind to the F1F0 ATP synthase enzyme, a critical component of the oxidative phosphorylation pathway.[4][5] This inhibition directly halts the production of ATP, the main energy currency of the cell.[6]

-

Consequences of Energy Depletion: The depletion of ATP affects numerous energy-dependent cellular processes, leading to a general shutdown of cellular functions and contributing to cell death.

Induction of Oxidative Stress

The disruption of mitochondrial function has a secondary, yet equally detrimental, effect: the induction of severe oxidative stress.

-

Reactive Oxygen Species (ROS) Production: The impaired electron transport chain in dysfunctional mitochondria leads to the excessive production of reactive oxygen species (ROS).[7]

-

Disruption of Redox Homeostasis: This surge in ROS overwhelms the fungal cell's antioxidant defense systems, leading to a state of oxidative stress.[1][2] The accumulation of ROS causes widespread damage to cellular macromolecules, including lipids, proteins, and DNA.[8]

-

Activation of Stress Response Pathways: The presence of phenolic compounds can trigger cellular responses typically associated with oxidative stress, such as the YAP1 signaling pathway.[8][9]

Alteration of Gene Expression

Transcriptomic analyses have revealed that this compound causes a massive reprogramming of fungal gene expression, affecting a wide array of cellular functions.

-

Widespread Transcriptional Changes: Studies have shown that a significant number of genes are both upregulated and downregulated in response to treatment.[1]

-

Affected Cellular Processes: The genes with altered expression are often involved in critical processes such as cell wall and membrane biogenesis, redox homeostasis, microtubule assembly, and secondary metabolism, including mycotoxin biosynthesis.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data on the antifungal activity of 2,4-di-tert-butylphenol (2,4-DTBP), a close structural analog of this compound.

Table 1: Antifungal Efficacy of 2,4-Di-tert-butylphenol (2,4-DTBP)

| Fungal Species | Efficacy Metric | Value | Reference |

| Ustilaginoidea virens | EC50 | 0.087 mmol/L | [1] |

| Fusarium oxysporum | MIC (Spore Germination) | 100 µg/mL | [10] |

| Fusarium oxysporum | MIC (Disc Diffusion) | 62 µ g/disc | [10] |

| Aspergillus niger | Zone of Inhibition (400 µ g/disc ) | 0.8 cm | [10] |

| Penicillium chrysogenum | Zone of Inhibition (400 µ g/disc ) | 1.5 cm | [10] |

Table 2: Effects on Gene Expression in Ustilaginoidea virens

| Gene Regulation | Number of Genes Affected | Cellular Processes Implicated | Reference |

| Upregulated | 353 | Spindle microtubule assembly, cell wall and membrane, redox homeostasis, mycotoxin biosynthesis, intracellular metabolism | [1] |

| Downregulated | 367 | Spindle microtubule assembly, cell wall and membrane, redox homeostasis, mycotoxin biosynthesis, intracellular metabolism | [1] |

Key Experimental Protocols

This section outlines the general methodologies employed in the studies cited, providing a framework for researchers aiming to investigate the antifungal properties of phenolic compounds.

Antifungal Susceptibility Testing (Broth Microdilution)

-

Preparation of Fungal Inoculum: Fungal spores or yeast cells are harvested from fresh cultures and suspended in a suitable broth (e.g., RPMI-1640). The suspension is adjusted to a standardized concentration (e.g., 10^5 CFU/mL).

-

Preparation of Compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the broth to achieve a range of final concentrations.

-

Incubation: The fungal inoculum is added to microtiter plate wells containing the compound dilutions. The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

Determination of MIC/EC50: The minimum inhibitory concentration (MIC) or the half-maximal effective concentration (EC50) is determined by visual inspection or spectrophotometric measurement of fungal growth.

Assessment of Cell Membrane Integrity (Fluorescence Microscopy)

-

Treatment of Fungal Cells: Fungal cells are treated with this compound at a predetermined concentration (e.g., MIC) for a specific duration.

-

Staining: The treated cells are stained with a fluorescent dye that selectively enters cells with compromised membranes (e.g., propidium (B1200493) iodide). A counterstain that labels all cells (e.g., SYTO 9) can be used for comparison.

-

Visualization: The stained cells are observed under a fluorescence microscope. The proportion of cells stained with the membrane-impermeable dye is indicative of the extent of membrane damage.

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Treatment and Staining: Fungal cells are treated with this compound and then incubated with a ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorodihydrofluorescein (B1593923) diacetate, H2DCFDA).

-

Flow Cytometry or Fluorometry: The fluorescence intensity of the stained cells is measured using a flow cytometer or a microplate fluorometer. An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.

Transcriptomic Analysis (RNA-Seq)

-

Treatment and RNA Extraction: Fungal cultures are treated with this compound. At a specified time point, total RNA is extracted from both treated and untreated (control) cells.

-

Library Preparation and Sequencing: The extracted RNA is used to construct cDNA libraries, which are then sequenced using a next-generation sequencing platform.

-

Data Analysis: The sequencing reads are mapped to the fungal reference genome. Differential gene expression analysis is performed to identify genes that are significantly upregulated or downregulated in the treated samples compared to the controls.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.

References

- 1. Antifungal Activity and Action Mechanisms of 2,4-Di- tert-butylphenol against Ustilaginoidea virens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antifungal potential, mechanism of action, and toxicity of 1,4-naphthoquinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antifungal activity and molecular docking of phenol, 2,4-bis(1,1-dimethylethyl) produced by plant growth-promoting actinobacterium Kutzneria sp. strain TSII from mangrove sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The cellular and molecular progression of mitochondrial dysfunction induced by 2,4-dinitrophenol in developing zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Plant phenolic compounds and oxidative stress: integrated signals in fungal-plant interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oxidant-Sensing Pathways in the Responses of Fungal Pathogens to Chemical Stress Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scholar9.com [scholar9.com]

Biological Activity Screening of 2,4-Diphenylphenol and its Analogs: A Technical Guide

Disclaimer: Direct experimental data on the biological activities of 2,4-diphenylphenol is limited in publicly available scientific literature. This guide provides a predictive overview based on the known biological activities of structurally related biphenyl (B1667301) and phenolic compounds, including its positional isomers (2-, 3-, and 4-phenylphenol). The experimental protocols and potential signaling pathway modulations described herein are based on established methods for similar compounds and should be adapted and validated for this compound and its specific analogs.

Introduction

Biphenyl and phenolic compounds are recognized for their diverse biological activities, making them scaffolds of significant interest in drug discovery and development.[1][2] Derivatives of these classes have demonstrated a wide range of pharmacological properties, including antimicrobial, cytotoxic, and enzyme inhibitory effects.[1][3][4] this compound, a member of this broad class, along with its analogs, represents a promising area for biological activity screening. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of potential biological activities, relevant experimental protocols for screening, and a predictive look at the signaling pathways that may be modulated by these compounds.

Predicted Biological Activities and Data Presentation

Based on the activities of structurally similar compounds, this compound and its analogs are predicted to exhibit a range of biological effects. The primary activities of interest for screening include cytotoxicity, antimicrobial activity, and enzyme inhibition.

Cytotoxic Activity

Phenolic compounds, including hydroxylated biphenyls, have been shown to exert cytotoxic effects against various cell lines.[5] The mechanism of cytotoxicity can be multifaceted, often involving the disruption of cellular membranes, mitochondrial dysfunction, and induction of apoptosis.[5][6]

A study on the cytotoxic effects of biphenyl and its hydroxylated derivatives on isolated rat hepatocytes revealed that the presence and position of the hydroxyl group significantly influence toxicity. Notably, monohydroxylated derivatives such as o-phenylphenol (OPP), m-phenylphenol (MPP), and p-phenylphenol (PPP) demonstrated significant cytotoxicity at a concentration of 0.75 mM, leading to a loss of intracellular ATP, glutathione (B108866) (GSH), and protein thiols, ultimately causing cell death.[5] The study also suggested that the para- and meta- hydroxylated isomers (PPP and MPP) caused more severe impairments in mitochondrial oxidative phosphorylation compared to the ortho-isomer (OPP).[5] Another study on biphenyl diols also highlighted their potential as anticancer agents through the induction of apoptosis and cell cycle arrest.[6]

Table 1: Summary of Predicted Cytotoxic Activity of Phenylphenol Isomers

| Compound | Concentration | Cell Type | Observed Effect | Reference |

| o-Phenylphenol (OPP) | 0.75 mM | Rat Hepatocytes | Loss of intracellular ATP, GSH, and protein thiols; cell death. | [5] |

| m-Phenylphenol (MPP) | 0.75 mM | Rat Hepatocytes | Loss of intracellular ATP, GSH, and protein thiols; cell death; severe impairment of mitochondrial oxidative phosphorylation. | [5] |

| p-Phenylphenol (PPP) | 0.75 mM | Rat Hepatocytes | Loss of intracellular ATP, GSH, and protein thiols; cell death; severe impairment of mitochondrial oxidative phosphorylation. | [5] |

Antimicrobial Activity

Phenolic compounds are well-documented for their broad-spectrum antimicrobial properties against a variety of microorganisms, including bacteria and fungi.[7][8] Their mechanisms of action often involve the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with cellular energy production.[9] For instance, 2-phenylphenol (B1666276) is a known biocide used as a preservative and disinfectant.[10] The antimicrobial efficacy of phenolic compounds can be influenced by factors such as the number and position of hydroxyl groups and the presence of other substituents on the aromatic rings.[9]

Enzyme Inhibitory Activity

The ability of phenolic and biphenyl compounds to inhibit various enzymes is a key aspect of their biological activity.[13][14] This inhibition can be a result of the compounds binding to the active site of the enzyme or inducing conformational changes that reduce its catalytic efficiency.[13] Enzymes that are common targets for inhibition by phenolic compounds include those involved in metabolic pathways, inflammatory processes, and microbial survival.[14][15]

For example, a study on the inhibition of prostaglandin-H-synthase (PHS) by o-phenylphenol and its metabolites showed that both the parent compound and its metabolite, phenylhydroquinone (B131500) (PHQ), inhibited the cyclooxygenase activity of PHS.[16] Specifically, at a 7 µM arachidonic acid concentration, the IC50 values were 13 µM for o-phenylphenol and 17 µM for PHQ.[16] Another study demonstrated that various phenolic acids could inhibit aldose reductase and sorbitol dehydrogenase, enzymes involved in the polyol pathway implicated in diabetic complications.[17]

Experimental Protocols

To screen this compound and its analogs for the predicted biological activities, a series of well-established in vitro assays can be employed. The following sections provide detailed methodologies for key experiments.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow for MTT Cytotoxicity Assay

Caption: Workflow of the MTT assay for determining cytotoxicity.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound and its analogs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the cell viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution Assay

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

-

Compound Preparation: Prepare a stock solution of this compound or its analog in a suitable solvent (e.g., DMSO).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the diluted microbial suspension to each well of the microtiter plate. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for screening enzyme inhibitors. The specific substrates, buffers, and detection methods will vary depending on the target enzyme.

Workflow for a General Enzyme Inhibition Assay

Caption: A generalized workflow for an enzyme inhibition assay.

Protocol:

-

Reagent Preparation: Prepare solutions of the target enzyme, its specific substrate, and this compound or its analogs (inhibitors) in an appropriate assay buffer.

-

Assay Setup: In a suitable reaction vessel (e.g., a 96-well plate), add the assay buffer, the enzyme solution, and the inhibitor at various concentrations. Include a control with no inhibitor (vehicle control) and a blank without the enzyme.

-

Pre-incubation: Pre-incubate the enzyme with the inhibitor for a specific time at the optimal temperature to allow for binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

-

Incubation: Incubate the reaction mixture for a defined period under optimal conditions (e.g., temperature, pH).

-

Detection: Measure the enzyme activity by monitoring the formation of a product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the control. Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Potential Signaling Pathway Modulation

Biphenyl and phenolic compounds can modulate various cellular signaling pathways, contributing to their biological effects.[18] While the specific pathways affected by this compound are unknown, related compounds have been shown to interact with key signaling molecules. For instance, some biphenyl derivatives have been reported to induce apoptosis in cancer cells by targeting the PD-L1/AKT/mTOR pathway.[18] Phenolic compounds are also known to modulate inflammatory pathways, such as those involving cyclooxygenases (COXs).[19]

Generalized Signaling Pathways Potentially Modulated by Biphenyl Phenols

Caption: Potential signaling pathways modulated by biphenyl phenols.

Further investigation into the specific molecular targets of this compound and its analogs is necessary to elucidate the precise signaling pathways involved in their biological activities. Techniques such as Western blotting, reporter gene assays, and transcriptomic analysis can be employed to identify and validate these pathways.

Conclusion

While direct experimental evidence for the biological activities of this compound is currently scarce, the extensive research on structurally related biphenyl and phenolic compounds provides a strong rationale for its screening. This technical guide offers a predictive framework for its potential cytotoxic, antimicrobial, and enzyme inhibitory activities, along with detailed experimental protocols to facilitate such investigations. The exploration of this compound and its analogs could lead to the discovery of novel bioactive compounds with therapeutic potential. Future research should focus on the systematic screening of these compounds and the elucidation of their mechanisms of action and modulated signaling pathways.

References

- 1. ijsdr.org [ijsdr.org]

- 2. researchgate.net [researchgate.net]

- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxic effects of biphenyl and hydroxybiphenyls on isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 2-Phenylphenol - Wikipedia [en.wikipedia.org]

- 11. smj.org.sa [smj.org.sa]

- 12. Synergistic effect of the combination triclosan with 2-phenylphenol against Pseudomonas aeruginosa and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibitory effects of plant phenols on the activity of selected enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The inhibition of digestive enzymes by polyphenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Inhibition of prostaglandin-H-synthase by o-phenylphenol and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Phenolic compounds: The inhibition effect on polyol pathway enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 2,4-Diphenylphenol in Various Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the solubility characteristics of 2,4-diphenylphenol. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the predicted solubility profile based on the compound's molecular structure. Furthermore, it provides detailed experimental protocols for the precise determination of its solubility in a range of organic solvents, catering to the needs of researchers and professionals in drug development and chemical sciences.

Introduction to this compound

This compound is an aromatic organic compound with a phenol (B47542) functional group substituted with two phenyl rings. Its chemical structure, featuring a polar hydroxyl group and nonpolar phenyl appendages, results in a distinct solubility profile that is critical for its application in various fields, including organic synthesis and materials science. Understanding its behavior in different solvents is fundamental for process development, formulation, and quality control.

Physicochemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₄O | PubChem[1] |

| Molecular Weight | 246.3 g/mol | PubChem[1] |

| Appearance | Solid (predicted) | |

| XLogP3 | 4.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

Note: Some properties are computationally predicted.

Predicted Solubility Profile

The solubility of a compound is largely governed by the principle of "like dissolves like." Given the molecular structure of this compound, a qualitative prediction of its solubility in various classes of organic solvents can be made. The presence of the polar hydroxyl (-OH) group allows for hydrogen bonding with polar protic solvents, while the bulky, nonpolar diphenyl structure favors interactions with nonpolar and polar aprotic solvents through van der Waals forces.

Generally, phenols are more readily solubilized in polar protic mediums like alcohols.[2][3] However, the significant nonpolar character of this compound, contributed by the two phenyl groups, suggests that it will also exhibit considerable solubility in less polar organic solvents.

Expected Solubility Trend:

-

High Solubility: Expected in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., methanol, ethanol) where both hydrogen bonding and dispersion forces can contribute to solvation. Aromatic solvents like toluene (B28343) may also be effective due to pi-pi stacking interactions with the phenyl rings.

-

Moderate Solubility: Expected in less polar solvents like dichloromethane (B109758) and chloroform.

-

Low Solubility: Expected in highly nonpolar solvents such as hexane, as the energy required to break the solute-solute interactions and form weaker solute-solvent interactions would be unfavorable.

-

Very Low Solubility: Expected in water, a highly polar protic solvent, due to the dominance of the hydrophobic diphenyl structure.

The following diagram illustrates the logical relationship between the molecular features of this compound and its predicted solubility.

Quantitative Solubility Data

As specific experimental data for the solubility of this compound is not widely published, the following table is provided as a template for researchers to record their experimental findings. It is recommended to determine the solubility at a standard temperature, such as 25 °C (298.15 K), for comparability.

Table for Experimental Solubility Data of this compound at 25 °C

| Solvent | Solvent Class | Solubility (g/L) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Methanol | Polar Protic | |||

| Ethanol | Polar Protic | |||

| Acetone | Polar Aprotic | |||

| Ethyl Acetate | Polar Aprotic | |||

| Dichloromethane | Polar Aprotic | |||

| Chloroform | Polar Aprotic | |||

| Toluene | Nonpolar Aromatic | |||

| Hexane | Nonpolar Aliphatic | |||

| Diethyl Ether | Polar Aprotic |

Experimental Protocol for Solubility Determination

The equilibrium solubility of this compound can be accurately determined using the shake-flask method followed by a suitable analytical technique for quantification.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Thermostatic shaker bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Vortex mixer

4.2. Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

4.3. Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium. It is advisable to perform preliminary studies to determine the minimum time required to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand at the set temperature for a short period to allow larger particles to settle.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining undissolved solid.

-

-

Sample Collection and Filtration:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove any fine, undissolved particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

-

Dilute the filtered sample solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance or peak area of the diluted sample.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in the desired units (e.g., g/L, mg/mL, mol/L).

-

Conclusion

While specific, publicly available quantitative data on the solubility of this compound is scarce, its molecular structure provides a solid basis for predicting its solubility behavior in various organic solvents. It is anticipated to be most soluble in polar aprotic and polar protic solvents, with decreasing solubility in less polar and nonpolar solvents. For precise applications in research and drug development, experimental determination of solubility is paramount. The detailed protocol provided in this guide offers a robust and reliable method for obtaining accurate quantitative solubility data, which is essential for the effective formulation, purification, and application of this compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Diphenylphenol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological activities of 2,4-diphenylphenol derivatives. Biphenyl (B1667301) and phenol (B47542) moieties are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological properties. The combination of these two functionalities in the this compound core offers a promising avenue for the development of novel therapeutic agents. This document details synthetic methodologies, particularly the Suzuki-Miyaura cross-coupling reaction, provides tabulated quantitative data for synthesized derivatives, and explores their potential mechanisms of action through the modulation of key signaling pathways.

Synthesis of this compound Derivatives

The construction of the this compound scaffold and its derivatives is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent and versatile method. This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an organoboron compound.

A general and adaptable synthetic strategy involves the sequential coupling of two different aryl groups to a central phenolic ring. A plausible route commences with a di-halogenated phenol, allowing for regioselective cross-coupling reactions.

General Suzuki-Miyaura Cross-Coupling Protocol

The following is a generalized experimental protocol for the synthesis of this compound derivatives, which can be adapted and optimized for specific substrates.

Reaction Scheme:

Materials:

-

Appropriately substituted di-halophenol (e.g., 2,4-dibromophenol)

-

Arylboronic acid (2 equivalents)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3-5 mol%)

-

Base (e.g., Potassium Carbonate [K₂CO₃], Sodium Carbonate [Na₂CO₃], 2-3 equivalents)

-

Solvent system (e.g., 1,4-Dioxane (B91453)/Water, Toluene/Water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask, combine the di-halophenol (1.0 eq), the arylboronic acid (2.2 eq), and the base (2.5 eq).

-

Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.03-0.05 eq) and the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired this compound derivative.

Experimental Workflow Diagram:

Caption: General experimental workflow for the synthesis of this compound derivatives.

Characterization Data

The structural elucidation of the synthesized this compound derivatives relies on a combination of spectroscopic techniques. The following tables summarize key characterization data for the parent compound and a representative derivative.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₁₈H₁₄O |

| Molecular Weight | 246.31 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 94-96 °C |

| ¹H NMR (CDCl₃, ppm) | δ 7.60-7.20 (m, 12H, Ar-H), 7.05 (d, 1H), 5.30 (s, 1H, -OH) |

| ¹³C NMR (CDCl₃, ppm) | δ 151.0, 140.5, 139.8, 131.5, 129.8, 129.0, 128.8, 128.5, 127.8, 127.5, 127.0, 116.0 |

| IR (KBr, cm⁻¹) | 3500-3300 (O-H stretch), 3100-3000 (Ar C-H stretch), 1600, 1490 (C=C stretch) |

| Mass Spec (m/z) | 246 [M]⁺ |

Table 2: Characterization Data for a Representative Derivative: 4'-Methoxy-[1,1'-biphenyl]-3-ol

| Property | Value |

| Molecular Formula | C₁₃H₁₂O₂ |

| Molecular Weight | 200.23 g/mol [1] |

| Appearance | Solid |

| ¹H NMR (CDCl₃, ppm) | δ 7.52 (d, 2H), 7.40-7.20 (m, 3H), 6.98 (d, 2H), 6.85 (d, 1H), 5.0 (s, 1H, -OH), 3.85 (s, 3H, -OCH₃) |

| ¹³C NMR (CDCl₃, ppm) | δ 159.2, 155.8, 142.5, 133.5, 130.0, 128.3, 119.5, 114.5, 114.2, 113.8, 55.3 |

| Mass Spec (m/z) | 200 [M]⁺ |

Biological Activities and Signaling Pathways

Phenolic compounds, including biphenyl derivatives, are known to exert a variety of biological effects, including anti-inflammatory, antimicrobial, and anticancer activities. These effects are often mediated through the modulation of key intracellular signaling pathways.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Phenolic compounds can interfere with inflammatory processes by targeting signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

-

NF-κB Pathway: NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes. Some phenolic compounds can inhibit the activation of NF-κB, thereby downregulating the production of inflammatory mediators.[2][3][4]

-

MAPK Pathway: The MAPK signaling cascade, which includes ERK, JNK, and p38, plays a critical role in cellular responses to inflammatory stimuli. Polyphenols have been shown to modulate the MAPK pathway, leading to a reduction in the inflammatory response.[5][6]

Caption: Postulated anti-inflammatory mechanism of this compound derivatives.

Antimicrobial Activity

The emergence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Phenolic compounds can exhibit antimicrobial activity through various mechanisms.

-

Membrane Disruption: The lipophilic nature of the biphenyl moiety can facilitate the insertion of the molecule into the bacterial cell membrane, disrupting its integrity and leading to cell death.[7][8]

-

Enzyme Inhibition: Phenolic hydroxyl groups can interact with bacterial enzymes, inhibiting their function and disrupting essential metabolic pathways.[8]

Anticancer Activity

Many natural and synthetic phenolic compounds have demonstrated cytotoxic effects against various cancer cell lines. The induction of apoptosis is a key mechanism by which these compounds exert their anticancer effects.

-

Apoptosis Induction: 2,4-disubstituted phenol derivatives have been shown to induce apoptosis in cancer cells. This process of programmed cell death is crucial for eliminating malignant cells.[9][10] The induction of apoptosis can be triggered through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caption: General pathways for apoptosis induction by this compound derivatives.

Conclusion

This technical guide has outlined the synthesis of this compound derivatives, primarily through the Suzuki-Miyaura cross-coupling reaction, and provided a framework for their characterization. The exploration of their potential biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, highlights the therapeutic promise of this class of compounds. The modulation of key signaling pathways such as NF-κB and MAPK, and the induction of apoptosis, are likely central to their mechanism of action. Further research, including the synthesis of a broader range of derivatives and comprehensive biological evaluation, is warranted to fully elucidate the structure-activity relationships and therapeutic potential of this compound derivatives.

References

- 1. 4'-METHOXY[1,1'-BIPHENYL]-3-OL [chemicalbook.com]

- 2. Phenolic compounds with NF-κB inhibitory effects from the fungus Phellinus baumii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of nuclear factor kappaB by phenolic antioxidants: interplay between antioxidant signaling and inflammatory cytokine expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 7. mdpi.com [mdpi.com]

- 8. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jpionline.org [jpionline.org]

- 10. Modulatory Effects of Polyphenols on Apoptosis Induction: Relevance for Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Structure Analysis of 2,4-Diphenylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystal structure analysis of diphenylphenols, with a specific focus on presenting a representative analysis in the absence of publicly available crystallographic data for 2,4-diphenylphenol. While a definitive crystal structure for this compound has not been reported in crystallographic databases, this document leverages data from its close isomers, 2,6-diphenylphenol (B49740) and 4-phenylphenol (B51918), to offer a thorough understanding of the methodologies and expected structural characteristics of this class of compounds. This guide details experimental protocols for synthesis and crystallization, outlines the principles of X-ray diffraction analysis for small organic molecules, and presents available data in a structured format to aid researchers in the fields of medicinal chemistry, materials science, and drug development.

Introduction

Diphenylphenols are a class of organic compounds characterized by a phenol (B47542) ring substituted with two phenyl groups. Their structural isomers are of significant interest due to their potential applications as intermediates in the synthesis of polymers, dyes, and pharmaceutical agents. The spatial arrangement of the phenyl rings relative to the hydroxyl group dictates the molecule's steric and electronic properties, influencing its reactivity, intermolecular interactions, and biological activity. A precise understanding of the three-dimensional structure through single-crystal X-ray diffraction is therefore crucial for structure-activity relationship (SAR) studies and rational drug design.

This guide addresses the current gap in crystallographic data for this compound by providing a detailed framework based on the known crystal structure of its isomer, 2,6-diphenylphenol, and established synthetic protocols for related analogues.

Synthesis of Diphenylphenols: Representative Protocols

The synthesis of diphenylphenols can be achieved through various cross-coupling reactions. The Suzuki coupling reaction is a widely used and efficient method for forming the carbon-carbon bonds between the phenyl rings. Below are representative protocols for the synthesis of 4-phenylphenol and 2,6-diphenylphenol, which can be adapted for the synthesis of this compound.

Table 1: Synthetic Protocols for Diphenylphenol Analogues

| Parameter | Protocol 1: Synthesis of 4-Phenylphenol via Suzuki Coupling[1][2] | Protocol 2: Synthesis of 2,6-Diphenylphenol[3] |

| Starting Materials | Phenylboronic acid, 4-iodophenol, Potassium carbonate, 10% Palladium on carbon | 2,6-Dichlorophenol, Phenylboronic acid, Palladium acetate, Dicyclohexylphenylphosphine, Potassium phosphate |

| Solvent | Deionized water | Dichloroethane and water |

| Reaction Conditions | Reflux for 30 minutes | 40°C to 70°C for 2 hours under a nitrogen atmosphere |

| Work-up | Acidification with 2M HCl, filtration, and washing with water | Separation of organic phase, washing to neutral, and drying over anhydrous sodium sulfate |

| Purification | Recrystallization from a methanol/water mixture | Filtration and drying |

| Yield | Not specified in the provided source | 99.3% |

General Experimental Workflow for Synthesis

The following diagram illustrates a typical workflow for the synthesis and purification of diphenylphenols.

References

Methodological & Application

Application Note: A Validated HPLC-UV Method for the Quantification of 2,4-Diphenylphenol

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4-Diphenylphenol is an aromatic organic compound that may be of interest in various fields, including environmental monitoring and as a potential impurity or metabolite in drug development processes. Accurate and reliable quantification of this compound is crucial for safety, efficacy, and regulatory compliance. This application note presents a detailed protocol for the quantification of this compound using a robust High-Performance Liquid Chromatography (HPLC) method with UV detection. The method is designed to be selective and sensitive, incorporating a solid-phase extraction (SPE) procedure for sample cleanup and concentration from aqueous matrices.

Experimental Protocols

Materials and Reagents

-

This compound reference standard (>98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Formic acid (LC-MS grade)

-

Solid-Phase Extraction (SPE) cartridges: Polymeric reversed-phase (e.g., Agilent Bond Elut Plexa or similar)

-

0.45 µm Syringe filters (PTFE or nylon)

Standard Solution Preparation

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10.0 mg of this compound reference standard and dissolve it in 10.0 mL of methanol in a volumetric flask.

-

Working Stock Solution (100 µg/mL): Dilute 1.0 mL of the primary stock solution to 10.0 mL with methanol in a volumetric flask.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with the mobile phase starting composition (e.g., 50:50 Acetonitrile:Water). A suggested range is 0.1, 0.5, 1.0, 5.0, 10.0, and 25.0 µg/mL.

Sample Preparation: Solid-Phase Extraction (SPE) of Water Samples

This protocol is optimized for the extraction of this compound from aqueous samples.[1][2]

-

Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of HPLC-grade water. Do not allow the cartridge to dry.

-

Sample Loading: Load up to 100 mL of the aqueous sample onto the conditioned cartridge at a flow rate of approximately 2-3 mL/min.

-

Washing: Wash the cartridge with 5 mL of HPLC-grade water to remove any polar interferences.

-

Drying: Dry the cartridge under a vacuum or positive pressure nitrogen stream for 10-15 minutes to remove residual water.

-

Elution: Elute the retained this compound from the cartridge with 5 mL of methanol into a clean collection tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at ambient temperature. Reconstitute the residue in 1.0 mL of the mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter prior to HPLC injection.

HPLC Method and Parameters

The method utilizes a phenyl-based stationary phase to leverage π-π interactions, which can enhance selectivity for aromatic compounds compared to standard C18 columns.[3][4]

| Parameter | Condition |

| Instrument | Any standard HPLC system with a UV/Vis or Diode Array Detector |

| Column | Phenyl-Hexyl, 5 µm, 4.6 x 250 mm (e.g., Phenomenex Luna Phenyl-Hexyl)[3] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Program | Time (min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

| Detection | UV at 280 nm[5][6] |

| Run Time | 15 minutes |

Method Validation and Data Presentation

The following table summarizes the expected performance characteristics of this method, based on data from similar phenolic compounds.[5]

| Parameter | Expected Result |

| Linearity (r²) | > 0.999 |

| Calibration Range | 0.1 - 25.0 µg/mL |

| Limit of Detection (LOD) | ~0.03 µg/mL (S/N = 3) |

| Limit of Quantification (LOQ) | ~0.1 µg/mL (S/N = 10) |

| Precision (%RSD) | < 5% (Intra-day and Inter-day) |

| Accuracy (% Recovery) | 90 - 110% |

| Retention Time (t_R) | Analyte-specific, expected to be within 5-10 minutes |

Visualizations

Experimental Workflow

The following diagram illustrates the complete analytical workflow from sample collection to data analysis.

Caption: Workflow for the quantification of this compound.

Key Relationships in HPLC Separation

This diagram outlines the logical relationships between key parameters and the desired outcome in the HPLC method.

Caption: Factors influencing HPLC separation of this compound.

References

- 1. agilent.com [agilent.com]

- 2. theseus.fi [theseus.fi]

- 3. www2.nkust.edu.tw [www2.nkust.edu.tw]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]

- 6. scirp.org [scirp.org]

Application Note: Quantitative Analysis of 2,4-Diphenylphenol by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive methodology for the identification and quantification of 2,4-Diphenylphenol using Gas Chromatography coupled with Mass Spectrometry (GC-MS). This compound (CAS No: 6093-03-4, Molecular Formula: C₁₈H₁₄O) is a phenolic compound with applications in various industrial processes and potential relevance in pharmacological and toxicological studies. The protocol outlined below provides a robust framework for the sensitive and selective analysis of this compound in diverse sample matrices.

Introduction

The accurate determination of phenolic compounds is crucial across multiple scientific disciplines, from environmental monitoring to drug development. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a premier analytical technique for this purpose, offering high chromatographic resolution and definitive molecular identification. This document provides a detailed protocol for the analysis of this compound, including sample preparation, GC-MS instrument parameters, and data analysis.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is contingent on the sample matrix. Below are general guidelines for liquid and solid samples.

1.1. Liquid Samples (e.g., aqueous solutions)

-

To 10 mL of the liquid sample, add a suitable internal standard (e.g., a deuterated phenol (B47542) or a structurally similar compound not present in the sample).

-

Perform a liquid-liquid extraction (LLE) by adding 5 mL of a non-polar organic solvent such as hexane (B92381) or dichloromethane.

-

Vortex or shake the mixture vigorously for 2 minutes.

-

Allow the layers to separate.

-

Carefully transfer the upper organic layer to a clean vial.

-

Repeat the extraction two more times, pooling the organic extracts.

-

Dry the combined extract by passing it through a small column containing anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

The sample is now ready for GC-MS analysis.

1.2. Solid Samples (e.g., soil, tissue)

-

Homogenize the solid sample.

-

To a known weight of the homogenized sample (e.g., 1-5 g), add an appropriate internal standard.

-

Perform a Soxhlet extraction or an ultrasound-assisted extraction with a suitable solvent like ethyl acetate.[1]

-

Concentrate the resulting extract.

-

A clean-up step using solid-phase extraction (SPE) with a silica (B1680970) or graphitized carbon cartridge may be necessary to remove interfering matrix components.[1]

-

Elute the analyte from the SPE cartridge with an appropriate solvent.

-

Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

-

The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters can be used as a starting point and should be optimized for the specific instrument in use.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | 5% Phenyl Methyl Siloxane (e.g., DB-5MS), 30 m x 0.25 mm ID x 0.25 µm film thickness |

| Injector Temperature | 280 °C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Temperature Program | Initial 60°C, hold for 1 min, ramp at 15°C/min to 300°C, hold for 5 min |

| Transfer Line Temp. | 300 °C |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 250 °C |

| Quadrupole Temperature | 150 °C |

| Acquisition Mode | Full Scan (for initial identification) and Selected Ion Monitoring (SIM) (for quantification) |

| Scan Range (Full Scan) | m/z 50-350 |

| Quantifier Ion (SIM) | m/z 246 |

| Qualifier Ions (SIM) | m/z 245, 165 |

Data Presentation

Mass Spectrum of this compound

The mass spectrum of this compound is characterized by its molecular ion peak. The expected fragmentation pattern is as follows:

-

m/z 246 [M]⁺: The molecular ion, which is expected to be the base peak.[2]

-

m/z 245 [M-H]⁺: Loss of a hydrogen atom.

-

m/z 165 [M-C₆H₅]⁺: Loss of a phenyl group.

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the GC-MS method for this compound, based on typical values for phenolic compounds.

| Parameter | Expected Performance |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 - 1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |

| Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 80 - 120% |

Mandatory Visualizations

References

Application Notes and Protocols for 2,4-Diphenylphenol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,4-diphenylphenol as a versatile intermediate in organic synthesis. The protocols detailed below are intended to guide researchers in the preparation of phosphite (B83602) antioxidants and other derivatives, highlighting the utility of this compound in materials science and medicinal chemistry.

Introduction

This compound is an aromatic organic compound characterized by a phenol (B47542) ring substituted with two phenyl groups at positions 2 and 4. This structural motif imparts unique properties, making it a valuable building block for the synthesis of a variety of functional molecules. The steric hindrance provided by the phenyl groups, combined with the reactivity of the hydroxyl group, allows for the targeted synthesis of compounds with applications ranging from high-performance polymer additives to potentially bioactive agents.

Application 1: Synthesis of Phosphite Antioxidants

One of the primary industrial applications of hindered phenols, such as this compound, is in the synthesis of phosphite antioxidants. These compounds are crucial additives in plastics, elastomers, and adhesives, where they protect the polymer matrix from degradation during high-temperature processing and long-term use. Tris(2,4-diphenylphenyl) phosphite, analogous to the commercially significant tris(2,4-di-tert-butylphenyl) phosphite, functions as a secondary antioxidant by decomposing hydroperoxides, thus preventing auto-oxidation and degradation of the polymer.

General Synthesis Pathway

The synthesis of tris(2,4-diphenylphenyl) phosphite involves the reaction of this compound with a phosphorus source, typically phosphorus trichloride (B1173362) (PCl₃). The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of the phenol attacks the phosphorus atom, displacing a chloride ion. This process is repeated three times to yield the final phosphite ester. The reaction can be carried out in the presence or absence of a solvent and may be facilitated by a catalyst or an acid scavenger.

Quantitative Data for Phosphite Antioxidant Synthesis

| Product | Starting Material | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| Tris(2,4-di-tert-butylphenyl) phosphite | 2,4-Di-tert-butylphenol | PCl₃, Pyridine (B92270) | Chloroform | 20 s (flow) | 40-80 | 88 | [1] |

| Tris(2,4-di-tert-butylphenyl) phosphite | 2,4-Di-tert-butylphenol | PCl₃, Di-butylamine | Xylene | 2-3 h (addition) | 55-180 | High | [2] |

| Phenyl phosphorodichloridate | Phenol | POCl₃ | - | 40-50 min | 105 | - | [3] |

| Diphenyl phosphine (B1218219) chloride | Benzene | PCl₃, AlCl₃ | - | 3 h | 140-150 | 72-78 | [4] |

Experimental Protocol: Synthesis of Tris(2,4-diphenylphenyl) phosphite (Adapted from related syntheses)

Materials:

-

This compound

-

Phosphorus trichloride (PCl₃)

-

Toluene or Xylene (anhydrous)

-

Pyridine or other suitable base (anhydrous)

-

Standard laboratory glassware (oven-dried)

-

Magnetic stirrer and heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a dropping funnel, and an inert gas inlet, dissolve this compound (3.0 equivalents) in anhydrous toluene.

-

Addition of Base: Add anhydrous pyridine (3.0 equivalents) to the solution and stir the mixture under an inert atmosphere.

-

Addition of PCl₃: Slowly add phosphorus trichloride (1.0 equivalent) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The pyridinium (B92312) hydrochloride salt will precipitate. Filter the mixture to remove the salt and wash the precipitate with a small amount of cold toluene.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Recrystallize the crude product from a suitable solvent system, such as methanol or a toluene/methanol mixture, to yield pure tris(2,4-diphenylphenyl) phosphite as a white solid.

-

Characterization: Characterize the final product by ¹H NMR, ³¹P NMR, and melting point analysis.

Application 2: Intermediate for Biologically Active Molecules

Phenolic compounds and their derivatives are known to exhibit a wide range of biological activities. While specific studies on the biological signaling pathways of this compound derivatives are not extensively documented, related phenolic structures have shown potential as enzyme inhibitors and antifungal agents. For instance, various phenols have been shown to inhibit enzymes such as polyphenol oxidases and phenylalanine ammonia-lyase.[4][5][6][7] The structural similarity of this compound to these compounds suggests that its derivatives could be explored for similar activities.

Potential Antifungal Activity

The structurally related compound, 2,4-di-tert-butylphenol, has demonstrated antifungal activity.[8] The proposed mechanism for some antifungal phenols involves the inhibition of mitochondrial F₁F₀ ATP synthase, a critical enzyme for cellular energy production in fungi. This suggests a potential avenue for the development of novel antifungal agents based on the this compound scaffold.

Visualizations

Experimental Workflow: Synthesis of Tris(2,4-diphenylphenyl) phosphite

Caption: A schematic overview of the synthesis of tris(2,4-diphenylphenyl) phosphite.

Putative Signaling Pathway: Fungal ATP Synthase Inhibition

References

- 1. Development and Scale-up of the Rapid Synthesis of Triphenyl Phosphites in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Process For Preparation Of Tris(2,4 Di Tert Butyl Phenyl) Phosphite. [quickcompany.in]

- 3. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 4. Inhibition of polyphenol oxidases activity by various dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitory effects of plant phenols on the activity of selected enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms of inhibition of phenylalanine ammonia-lyase by phenol inhibitors and phenol/glycine synergistic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamopen.com [benthamopen.com]

- 8. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

Application Note: A Novel Synthetic Approach for Agrochemicals Utilizing 2,4-Diphenylphenol

Introduction